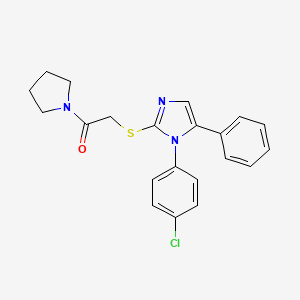

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3OS/c22-17-8-10-18(11-9-17)25-19(16-6-2-1-3-7-16)14-23-21(25)27-15-20(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIWJRAAYXERKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an imidazole ring, a thioether linkage, and a pyrrolidine moiety, suggesting diverse interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 385.9 g/mol. The structure includes:

- Imidazole ring : Known for its role in various biological processes.

- Thioether linkage : Impacts the compound's reactivity and biological interactions.

- Pyrrolidine moiety : May enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole and thiazole rings facilitate binding through hydrogen bonding and hydrophobic interactions, potentially inhibiting or modulating enzyme activity. Specific mechanisms may include:

- Inhibition of Enzymatic Activity : Targeting enzymes involved in cancer proliferation or microbial resistance.

- Receptor Modulation : Interacting with receptors that play roles in various signaling pathways.

Anticancer Activity

Research indicates that imidazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer cell proliferation, such as:

- Telomerase

- Histone deacetylases (HDAC)

A study highlighted the effectiveness of imidazole-based compounds against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Imidazole derivatives are known for their efficacy against a range of pathogens, including resistant strains of bacteria. For example:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Inhibition observed in Escherichia coli and Klebsiella pneumoniae.

In vitro studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a closely related imidazole derivative. The findings indicated that the compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation. This suggests that similar mechanisms may be applicable to this compound .

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial activity of imidazole derivatives against resistant bacterial strains. The results showed that certain derivatives could restore sensitivity to antibiotics in resistant strains, highlighting their potential as adjuvants in combination therapies .

Data Table: Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone exhibit notable antimicrobial properties. For instance, derivatives containing the thiazole ring have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacterial | 0.09 µg/mL |

| Compound B | Fungal | 0.15 µg/mL |

| Compound C | Antitubercular | 0.05 µg/mL |

Anticancer Properties

The compound has also been explored for its anticancer properties. Studies have demonstrated that imidazole derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The thiazole component is particularly noted for enhancing the cytotoxic effects against various cancer cell lines .

Case Study: Anticancer Activity of Imidazole Derivatives

A study evaluated the cytotoxic effects of several imidazole derivatives on human cancer cell lines, revealing that compounds with similar structures to this compound exhibited significant inhibitory effects on cell viability, with IC50 values ranging from 10 to 25 µM depending on the specific derivative and cell line used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

A. Benzoimidazole-Thiazole-Pyrrolidinone Derivatives (5a–h) Compounds such as 4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-phenylpyrrolidin-2-one (5a) share a pyrrolidinone backbone but differ in substituents (e.g., naphthyl-thiazole vs. chlorophenyl-imidazole-thioether). The benzoimidazole-thiazole system may enhance π-π stacking interactions, whereas the thioether in the target compound could increase lipophilicity (logP) .

B. Pyrrolidine-Substituted Ketones ()

- 4’-Chloro-alpha-PVP (1-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one): This structurally simpler analog lacks the imidazole-thioether moiety, featuring a linear pentanone chain. The absence of the heterocyclic system likely reduces binding affinity to targets requiring aromatic stacking, as seen in kinase inhibitors .

- 4’-Methyl-alpha-pyrrolidinohexiophenone (MPHP): The extended alkyl chain (hexanone vs. ethanone) may alter metabolic stability, as longer chains often delay hepatic degradation .

C. Fluorinated Imidazole Derivatives (EP 1 926 722 B1) The patent compound 2-{4-[2-(2-fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester (MW: 609.5 g/mol) incorporates electron-withdrawing groups (fluoro, trifluoromethyl) that enhance electrophilicity.

Regulatory and Pharmacological Considerations

Compounds like 4’-chloro-alpha-PVP are regulated due to structural similarities to psychoactive substances. The target compound’s imidazole-thioether group may mitigate such risks by altering pharmacokinetics, though this requires experimental validation .

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone, and how can reaction yields be improved?

- Methodology :

- Use a multi-step approach involving imidazole ring formation via condensation of substituted phenylglyoxals with thiourea derivatives under acidic conditions (e.g., glacial acetic acid reflux for 4–6 hours) .

- Optimize thioether linkage formation by employing coupling agents (e.g., DCC/DMAP) in anhydrous DMF or THF, monitoring progress via TLC .

- Recrystallize intermediates from ethanol or DMF/EtOH mixtures (1:1) to improve purity and yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR to confirm substitution patterns, particularly the pyrrolidinyl and chlorophenyl groups .

- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Validate bond lengths/angles against standard databases .

- HPLC-MS : Confirm molecular ion peaks and purity (>99%) with reverse-phase C18 columns and ESI-MS .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodology :

- Use preparative TLC or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate byproducts like unreacted imidazole precursors or oxidized sulfur species .

- Quantify impurities via HPLC with UV detection at 254 nm, comparing retention times against synthetic intermediates .

Advanced Research Questions

Q. How can computational methods predict the electron density distribution and reactivity of this compound?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces and Fukui indices using Multiwfn. Analyze nucleophilic/electrophilic sites for reaction planning .

- Validate computational results against experimental X-ray charge density maps refined via SHELXL .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodology :

- Conduct OECD 307 biodegradation tests in soil/water systems to assess persistence. Quantify degradation products via LC-MS/MS .

- Model partitioning coefficients (log , ) using EPI Suite or SPARC to predict bioaccumulation and mobility .

Q. How can structural contradictions in crystallographic data be resolved?

- Methodology :

- Compare multiple refinement models in SHELXL (e.g., isotropic vs. anisotropic displacement parameters) to address disorder in the pyrrolidinyl group .

- Validate thermal ellipsoid orientations using residual density maps and Hirshfeld surface analysis .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using crystal structures from the PDB. Validate binding poses via MD simulations (AMBER/GROMACS) .

- Screen in vitro activity using enzyme inhibition assays (IC) and correlate with substituent effects (e.g., chlorophenyl vs. fluorophenyl analogs) .

Q. How do structural modifications (e.g., substituent variation) influence physicochemical and biological properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.